molecular formula C14H16FNO2 B12095134 (4-Fluorobenzylidene)carbamic acidcyclohexyl ester

(4-Fluorobenzylidene)carbamic acidcyclohexyl ester

Cat. No.: B12095134
M. Wt: 249.28 g/mol
InChI Key: IZMKIOAGSXZAMD-MHWRWJLKSA-N
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Description

(4-Fluorobenzylidene)carbamic acidcyclohexyl ester is a chemical compound with the molecular formula C14H16FNO2 and a molecular weight of 249.28 g/mol It is known for its unique structure, which includes a fluorobenzylidene group attached to a carbamic acid cyclohexyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzylidene)carbamic acidcyclohexyl ester typically involves the reaction of 4-fluorobenzaldehyde with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzylidene)carbamic acidcyclohexyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Fluorobenzylidene)carbamic acidcyclohexyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Fluorobenzylidene)carbamic acidcyclohexyl ester involves its interaction with specific molecular targets. The fluorobenzylidene group can interact with enzymes or receptors, leading to changes in their activity. The carbamic acid ester moiety may also play a role in modulating the compound’s effects by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorobenzylidene)carbamic acidcyclohexyl ester
  • (4-Bromobenzylidene)carbamic acidcyclohexyl ester
  • (4-Methylbenzylidene)carbamic acidcyclohexyl ester

Uniqueness

(4-Fluorobenzylidene)carbamic acidcyclohexyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

cyclohexyl (NE)-N-[(4-fluorophenyl)methylidene]carbamate

InChI

InChI=1S/C14H16FNO2/c15-12-8-6-11(7-9-12)10-16-14(17)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2/b16-10+

InChI Key

IZMKIOAGSXZAMD-MHWRWJLKSA-N

Isomeric SMILES

C1CCC(CC1)OC(=O)/N=C/C2=CC=C(C=C2)F

Canonical SMILES

C1CCC(CC1)OC(=O)N=CC2=CC=C(C=C2)F

Origin of Product

United States

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